molecular formula C14H19NO B14744118 Cyclohexaneacetamide, 4-phenyl- CAS No. 6289-64-1

Cyclohexaneacetamide, 4-phenyl-

Cat. No.: B14744118
CAS No.: 6289-64-1
M. Wt: 217.31 g/mol
InChI Key: ZZPUKBZMALXNLL-UHFFFAOYSA-N
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Description

Cyclohexaneacetamide, 4-phenyl- is an organic compound that belongs to the class of amides It features a cyclohexane ring attached to an acetamide group, with a phenyl group at the fourth position of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexaneacetamide, 4-phenyl- typically involves the reaction of 4-phenylcyclohexanone with an amine, followed by acylation. One common method is the reaction of 4-phenylcyclohexanone with ammonia or a primary amine in the presence of a catalyst to form the corresponding imine, which is then reduced to the amine. The amine is subsequently acylated using acetic anhydride or acetyl chloride to yield Cyclohexaneacetamide, 4-phenyl-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexaneacetamide, 4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products:

    Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexanoic acid.

    Reduction: Formation of 4-phenylcyclohexylamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Cyclohexaneacetamide, 4-phenyl- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexaneacetamide, 4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Cyclohexaneacetamide: Lacks the phenyl group, resulting in different chemical and biological properties.

    4-Phenylbutyramide: Similar structure but with a butyl chain instead of a cyclohexane ring.

    N-Phenylacetamide: Contains a phenyl group attached directly to the acetamide moiety without the cyclohexane ring.

Uniqueness: Cyclohexaneacetamide, 4-phenyl- is unique due to the presence of both a cyclohexane ring and a phenyl group, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

6289-64-1

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(4-phenylcyclohexyl)acetamide

InChI

InChI=1S/C14H19NO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,15,16)

InChI Key

ZZPUKBZMALXNLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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